

Application Notes and Protocols for Bioconjugation using t-Boc-Aminooxy-PEG11-amine

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Compound of Interest		
Compound Name:	t-Boc-Aminooxy-PEG11-amine	
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Introduction

t-Boc-Aminooxy-PEG11-amine is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. Its unique structure offers a versatile platform for covalently linking two different molecules with a flexible, hydrophilic polyethylene glycol (PEG) spacer. The molecule features two distinct reactive functionalities: a primary amine (-NH2) and a tert-butyloxycarbonyl (t-Boc) protected aminooxy (-ONH-Boc) group.

The primary amine allows for straightforward conjugation to molecules containing activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The t-Boc protecting group on the aminooxy moiety provides an orthogonal handle for a second conjugation step. Following deprotection under acidic conditions, the revealed aminooxy group can selectively react with aldehydes or ketones to form a stable oxime linkage. This sequential and specific reactivity makes **t-Boc-Aminooxy-PEG11-amine** an ideal tool for constructing complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2] The PEG11 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]

Physicochemical Properties and Data



A summary of the key physicochemical properties of **t-Boc-Aminooxy-PEG11-amine** is provided below.

Property	Value	Reference
Molecular Formula	C29H60N2O14	[4]
Molecular Weight	660.79 g/mol	[5]
CAS Number	1630094-83-5	[5]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, and water	[4]

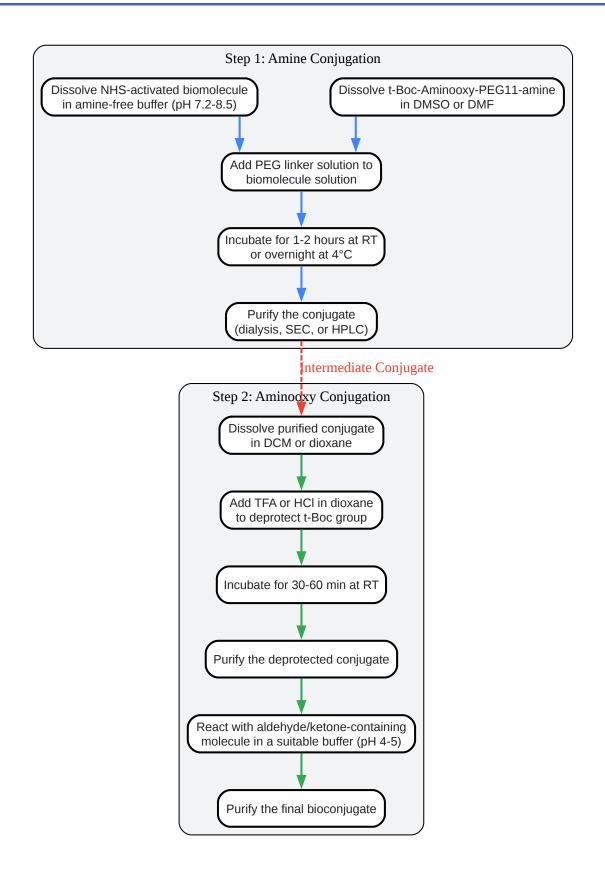
Experimental Protocols

This section details the protocols for a two-step bioconjugation strategy using **t-Boc- Aminooxy-PEG11-amine**. The first protocol describes the conjugation of the primary amine to an NHS-activated molecule, followed by the deprotection and subsequent conjugation of the aminooxy group.

Protocol 1: Two-Step Bioconjugation Workflow

This protocol outlines a general two-step procedure for bioconjugation.





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Figure 1. Two-step bioconjugation workflow.



Materials:

- t-Boc-Aminooxy-PEG11-amine
- NHS-activated biomolecule (e.g., protein, antibody)
- Aldehyde or ketone-containing molecule
- Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or 4M HCl in dioxane
- Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column, HPLC)

Procedure:

Step 1: Conjugation of the Primary Amine

- Preparation of Biomolecule: Dissolve the NHS-activated biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[6]
- Preparation of Linker Solution: Immediately before use, dissolve t-Boc-Aminooxy-PEG11amine in anhydrous DMF or DMSO to a final concentration of 10 mM.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the **t-Boc-Aminooxy-PEG11- amine** solution to the biomolecule solution.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent denaturation of the biomolecule.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]



- Quenching: Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
- Purification: Purify the resulting conjugate using an appropriate method such as dialysis,
 size-exclusion chromatography, or HPLC to remove unreacted linker and quenching buffer.

Step 2: Deprotection and Aminooxy Conjugation

- Deprotection of t-Boc Group:
 - Dissolve the purified and lyophilized conjugate from Step 1 in anhydrous DCM or 1,4dioxane.
 - Add TFA to a final concentration of 20-50% (v/v) or use a 4M HCl solution in dioxane.[8][9]
 - Incubate the reaction for 30-60 minutes at room temperature.
 - Remove the acid and solvent under a stream of nitrogen or by rotary evaporation.
- Purification of Deprotected Conjugate: Purify the deprotected conjugate by precipitation with cold diethyl ether or by using a desalting column to remove residual acid.
- Oxime Ligation:
 - Dissolve the deprotected conjugate in a suitable buffer, typically with a pH between 4 and
 5.[10]
 - Dissolve the aldehyde or ketone-containing molecule in the same buffer.
 - Mix the two solutions and incubate for 2-4 hours at room temperature. The reaction can be catalyzed by the addition of aniline (10-100 mM).[10]
- Final Purification: Purify the final bioconjugate using an appropriate chromatographic method to remove any unreacted molecules.

Protocol 2: Chemical Reactions



The following diagram illustrates the key chemical reactions involved in the bioconjugation process.

Figure 2. Chemical reaction scheme.

Quantitative Data Summary

The efficiency of bioconjugation reactions can be influenced by several factors including the concentration of reactants, pH, temperature, and reaction time. The following table provides typical ranges for conjugation efficiencies and other quantitative parameters based on similar bioconjugation strategies.

Parameter	Typical Value/Range	Notes
Amine Conjugation Efficiency	50 - 90%	Highly dependent on the reactivity of the NHS ester and the number of accessible amines on the biomolecule. [11]
t-Boc Deprotection Yield	>95%	Generally a high-yielding reaction with appropriate acid concentration and reaction time.[2]
Oxime Ligation Efficiency	>90%	Very efficient and chemoselective reaction, especially when catalyzed by aniline.[10]
Molar Ratio (Linker:Biomolecule)	10:1 to 50:1	A molar excess of the linker is typically used to drive the reaction to completion.[7]
Conjugation pH (Amine Reaction)	7.2 - 8.5	Optimal for the reaction between NHS esters and primary amines.[8]
Conjugation pH (Oxime Ligation)	4.0 - 5.0	Favors the formation of the oxime bond.[10]



Conclusion

t-Boc-Aminooxy-PEG11-amine is a powerful and versatile tool for the synthesis of well-defined bioconjugates. The orthogonal reactivity of its terminal functional groups allows for a controlled, stepwise approach to linking different molecular entities. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and bioconjugation to effectively utilize this valuable linker in their research endeavors. Optimization of the reaction conditions for specific biomolecules and target molecules is recommended to achieve the desired conjugation efficiency and product purity.

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